Methyl 2-[[4-(difluoromethoxy)benzoyl]amino]-5-phenylthiophene-3-carboxylate
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Overview
Description
Methyl 2-[[4-(difluoromethoxy)benzoyl]amino]-5-phenylthiophene-3-carboxylate is a complex organic compound with a unique structure that includes a thiophene ring, a benzoyl group, and a difluoromethoxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the Suzuki–Miyaura coupling reaction, which is known for its mild and functional group-tolerant conditions . This reaction typically uses palladium catalysts and boron reagents to form carbon-carbon bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[[4-(difluoromethoxy)benzoyl]amino]-5-phenylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions can vary widely, but they often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Methyl 2-[[4-(difluoromethoxy)benzoyl]amino]-5-phenylthiophene-3-carboxylate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound, with applications in drug discovery and development.
Medicine: Its unique structure could make it a candidate for the development of new pharmaceuticals.
Industry: It could be used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism by which Methyl 2-[[4-(difluoromethoxy)benzoyl]amino]-5-phenylthiophene-3-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it might interact with specific molecular targets, such as enzymes or receptors, to produce a therapeutic effect. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiophene derivatives and benzoyl-substituted molecules. Examples include:
Uniqueness
What sets Methyl 2-[[4-(difluoromethoxy)benzoyl]amino]-5-phenylthiophene-3-carboxylate apart is its combination of a thiophene ring with a difluoromethoxy benzoyl group. This unique structure can impart specific chemical and biological properties that are not found in other similar compounds.
Properties
Molecular Formula |
C20H15F2NO4S |
---|---|
Molecular Weight |
403.4g/mol |
IUPAC Name |
methyl 2-[[4-(difluoromethoxy)benzoyl]amino]-5-phenylthiophene-3-carboxylate |
InChI |
InChI=1S/C20H15F2NO4S/c1-26-19(25)15-11-16(12-5-3-2-4-6-12)28-18(15)23-17(24)13-7-9-14(10-8-13)27-20(21)22/h2-11,20H,1H3,(H,23,24) |
InChI Key |
XVPNXGGKEYOKGU-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(SC(=C1)C2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)OC(F)F |
Canonical SMILES |
COC(=O)C1=C(SC(=C1)C2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)OC(F)F |
Origin of Product |
United States |
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